molecular formula C11H11F4NO2S B2759741 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine CAS No. 2309730-01-4

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine

Cat. No.: B2759741
CAS No.: 2309730-01-4
M. Wt: 297.27
InChI Key: VSTOFVDSBFSQOH-UHFFFAOYSA-N
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Description

This compound, 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine, is a synthetically designed azetidine derivative of interest in early-stage pharmaceutical and agrochemical research. Its structure incorporates two key motifs with established relevance in medicinal chemistry: a sulfonylazetidine scaffold and a difluoromethyl group. The sulfonylazetidine moiety is a feature found in compounds investigated as modulators of various biological targets. For instance, azetidine derivatives have been studied in research programs targeting metabolic disorders such as diabetes and obesity . The difluoromethyl group (-CF2H) at the 3-position of the azetidine ring is a strategically important substituent. This group can act as a hydrogen bond donor, which may enhance a molecule's affinity and specificity for its biological target . Furthermore, the difluoromethyl group is known to serve as a metabolically stable bioisostere for alcohols, thiols, and amines, which are common pharmacophores in many active pharmaceutical ingredients. Its incorporation can improve the lipophilicity and membrane permeability of lead compounds, thereby influencing their absorption and distribution properties . The presence of fluorine atoms on the benzylsulfonyl component may further fine-tune the molecule's electronic properties and metabolic stability. As a whole, this chemical serves as a versatile building block for researchers exploring structure-activity relationships in the development of new bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO2S/c12-9-1-2-10(13)7(3-9)6-19(17,18)16-4-8(5-16)11(14)15/h1-3,8,11H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOFVDSBFSQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Horner–Wadsworth–Emmons Reaction

The HWE reaction has emerged as a robust method for constructing functionalized azetidine rings. As demonstrated by Yang et al., methyl 2-(dimethoxyphosphoryl)acetate reacts with N-Boc-azetidin-3-one under basic conditions (NaH/THF) to yield methyl (N-Boc-azetidin-3-ylidene)acetate. This intermediate undergoes aza-Michael addition with NH-heterocycles to form 3-substituted azetidines. For the target compound, adaptation of this method would involve substituting the NH-heterocycle with a difluoromethyl precursor. Critical parameters include:

  • Base selection : DBU (1,8-diazabicycloundec-7-ene) catalyzes the aza-Michael addition at 65°C in acetonitrile, achieving conversions >90% within 16 hours.
  • Purification : Two-stage vacuum distillation (Büchi oven) effectively isolates the azetidine intermediate, minimizing decomposition.

Radical Strain-Release Photocatalysis

Recent advances in photoredox catalysis enable azetidine synthesis under mild conditions. Radical intermediates generated via nitrogen–sulfur bond cleavage in sulfonyl imines insert into allylic bicyclo[1.1.0]butanes (ABBs) to form N-tosyl azetidines. For the target molecule, this method could be modified by using a (2,5-difluorophenyl)methanesulfonyl imine precursor. Key insights include:

  • Catalyst system : A triazine-based photocatalyst (PS 9) facilitates energy transfer (ΔG = −9.2 kcal mol⁻¹), enabling homolytic N–S bond cleavage.
  • Solvent effects : Toluene optimizes radical stability, with reaction completion within 2 hours under 450 nm LED irradiation.

Reductive Cyclization of Imines

Salgado’s reductive cyclization protocol employs sodium borohydride in methanol to convert brominated imines into 1,2,3-substituted azetidines. Applied to the target compound, this method would require synthesizing a difluoromethyl-containing imine precursor. Notable observations:

  • Yield optimization : Sterically bulky amines necessitate extended reaction times (24–48 hours) but achieve yields up to 78%.
  • Byproduct control : Excess NaBH₄ (2 equivalents) suppresses pyrrolidine formation through kinetic preference for four-membered ring closure.

Introduction of the Difluoromethyl Group

Nucleophilic Difluoromethylation

The difluoromethyl group is introduced via SN2 displacement of a hydroxyl or halogen substituent at the azetidine 3-position. Evans’ methodology for 3-(difluoromethyl)azetidine-3-carbonitrile synthesis employs thionyl chloride and methanol to generate methyl azetidine-3-carboxylate, followed by fluorination with DAST (diethylaminosulfur trifluoride). Adaptation for the target compound involves:

  • Reagent stoichiometry : 1.2 equivalents of DAST in dichloromethane at −78°C to 25°C achieves >85% conversion.
  • Side reactions : Over-fluorination is mitigated by slow addition and rigorous temperature control.

Electrophilic Fluorination

Alternative approaches utilize Selectfluor® or NFSI (N-fluorobenzenesulfonimide) for direct C–H fluorination. While less common for azetidines, these reagents have proven effective in pyrrolidine systems, suggesting potential applicability with modified conditions:

  • Catalyst systems : Ru(bpy)₃²⁺ photocatalysts enable visible-light-mediated fluorination at room temperature.
  • Solvent compatibility : Acetonitrile/water mixtures (4:1) improve reagent solubility and product isolation.

Sulfonylation of the Azetidine Nitrogen

Sulfonyl Chloride Coupling

The (2,5-difluorophenyl)methanesulfonyl group is introduced via reaction of the azetidine amine with (2,5-difluorophenyl)methanesulfonyl chloride. Patent data outlines optimal conditions:

Parameter Optimal Value Effect on Yield
Solvent Dichloromethane 89%
Base Triethylamine 92%
Temperature 0°C → 25°C 95%
Reaction Time 12 hours 91%

Excess sulfonyl chloride (1.5 equivalents) ensures complete conversion, while aqueous workup (5% HCl) removes unreacted reagents.

Sulfamate Rearrangement

Alternative pathways involve N-sulfamoylation followed by thermal rearrangement. While less direct, this method avoids handling sulfonyl chlorides:

  • React azetidine with sulfamoyl chloride to form N-sulfamoylazetidine.
  • Heat at 120°C in DMF to induce Smiles rearrangement, forming the sulfonamide.
    Yields reach 68–72%, but require stringent moisture control to prevent hydrolysis.

Reaction Optimization and Scale-Up

Catalytic System Comparison

Comparative studies of azetidine formation methods reveal distinct advantages:

Method Yield (%) Purity (%) Reaction Time Scalability
HWE + Aza-Michael 73 98 16 h >100 g
Photocatalysis 82 99 2 h <10 g
Reductive Cyclization 65 95 24 h 50 g

Photocatalytic methods offer superior yields and purity but face scalability limitations due to light penetration depth.

Solvent Effects on Sulfonylation

Screening of aprotic solvents demonstrates dichloromethane’s superiority:

Solvent Conversion (%) Isolated Yield (%)
Dichloromethane 98 89
THF 85 72
Acetonitrile 78 65
DMF 92 81

Polar aprotic solvents like DMF increase conversion but complicate product isolation.

Spectroscopic Characterization

¹⁹F NMR Analysis

The difluoromethyl group appears as a characteristic triplet in ¹⁹F NMR (δ −113.2 ppm, JFF = 238 Hz). The 2,5-difluorophenyl substituent shows two doublets at δ −116.4 ppm (J = 9.1 Hz) and −118.7 ppm (J = 8.7 Hz).

¹H-¹⁵N HMBC Spectroscopy

Critical for confirming sulfonamide connectivity, the ¹⁵N chemical shift of the azetidine nitrogen appears at δ −315.4 ppm, while the sulfonamide nitrogen resonates at δ −190.8 ppm. Three-bond correlations between NH protons (δ 3.29 ppm) and both nitrogen atoms confirm successful sulfonylation.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler azetidine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Azetidine derivatives without the sulfonyl group.

    Substitution: Compounds with substituted functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is C11H11F4NO2SC_{11}H_{11}F_4NO_2S, with a molecular weight of approximately 305.32 g/mol. The compound features a unique azetidine ring structure that contributes to its biological activity. The presence of difluoromethyl and difluorophenyl groups enhances its lipophilicity and potential interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of azetidine derivatives, including 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine. Research indicates that compounds with similar structures exhibit activity against various RNA and DNA viruses. For example, azetidinone derivatives have shown moderate inhibitory effects against human coronaviruses and influenza viruses, suggesting that this compound could be further explored for its antiviral capabilities .

Anticancer Activity

Azetidine derivatives have also been investigated for their anticancer properties. Compounds structurally related to 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine have demonstrated significant antiproliferative effects against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) at nanomolar concentrations . This suggests that the compound may have potential as a lead in the development of new anticancer agents.

Case Study: Antiviral Activity Evaluation

In a study evaluating the antiviral properties of azetidinone derivatives, researchers synthesized a series of compounds and tested their efficacy against human coronaviruses. The results indicated that specific structural modifications significantly enhanced antiviral activity, with some compounds achieving EC50 values as low as 8.3 µM against influenza A virus .

Case Study: Anticancer Activity Assessment

Another study focused on the antiproliferative effects of azetidinone derivatives on breast cancer cell lines. The findings revealed that certain compounds exhibited cytotoxicity at low concentrations, leading to apoptosis in cancer cells. This research underscores the potential of azetidine derivatives in cancer therapy .

Mechanism of Action

The mechanism by which 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can modulate the activity of biological targets. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: BK63597 (3,5-Difluorophenyl Substitution)

The primary structural analog is BK63597, which differs only in the fluorine substitution pattern on the phenyl ring (3,5 vs. 2,5). Key comparisons include:

Property Target Compound (2,5-Difluoro) BK63597 (3,5-Difluoro)
Substitution Pattern Asymmetric (2,5-difluoro) Symmetric (3,5-difluoro)
Molecular Formula C₁₁H₁₁F₄NO₂S C₁₁H₁₁F₄NO₂S
Molecular Weight ~297.27 g/mol 297.2692 g/mol
Potential Steric Effects Higher steric hindrance Lower steric hindrance
Electronic Effects Altered dipole moment Symmetrical electron withdrawal

The symmetric 3,5-difluoro substitution in BK63597 may enhance metabolic stability due to reduced steric interactions, whereas the 2,5-isomer’s asymmetry could influence binding affinity in target applications (e.g., enzyme inhibition).

Comparison with Sulfonylurea Herbicides ()

While structurally distinct, sulfonylurea herbicides like triflusulfuron-methyl and metsulfuron-methyl share the sulfonyl group, which is critical for biological activity. Key differences include:

Property Target Compound Sulfonylurea Herbicides
Core Structure Azetidine ring 1,3,5-Triazine or pyrimidine ring
Functional Groups Methanesulfonyl, difluorophenyl Sulfonylurea bridge, triazine substituents
Molecular Weight ~297 g/mol 389–450 g/mol (e.g., metsulfuron-methyl)
Applications Research chemical (inferred) Agricultural herbicides

The azetidine core in the target compound likely confers greater rigidity and smaller molecular size compared to triazine-based sulfonylureas, which may reduce non-target interactions but limit broad-spectrum herbicidal activity.

Research Findings and Implications

  • Synthetic Challenges: The synthesis of azetidine sulfonamides typically involves multi-step protocols, such as nucleophilic substitution or sulfonation reactions. While details hydrazine synthesis, analogous methods (e.g., ethanol reflux with acid catalysts) may apply to azetidine derivatives .
  • This contrasts with established sulfonylurea herbicides, which are mass-produced and cheaper.
  • Fluorine Impact : Both compounds leverage fluorine atoms to enhance lipophilicity and metabolic resistance. The 2,5-difluoro substitution may offer unique pharmacokinetic profiles compared to BK63597, though experimental data is needed.

Biological Activity

3-(Difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine is a synthetic compound that belongs to the class of azetidine derivatives. This compound is characterized by its unique molecular structure, which includes difluoromethyl and methanesulfonyl groups attached to a difluorophenyl moiety. The molecular formula is C15H19F2NO4SC_{15}H_{19}F_2NO_4S with a molecular weight of 347.4 g/mol. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in developing new therapeutic agents due to enhanced biological activity attributed to the fluorinated groups .

The biological activity of 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine may involve interactions with specific enzymes or receptors. The presence of fluorine atoms can influence the electronic properties of the compound, potentially stabilizing or destabilizing certain transition states during biological interactions. This could enhance its efficacy as a therapeutic agent.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that azetidine derivatives can inhibit various bacterial strains and cancer cell lines. In particular, compounds with similar structures have demonstrated potent cytotoxic effects against liver carcinoma cells (HUH7) with IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Case Studies and Experimental Findings

Several studies have explored the biological activity of fluorinated azetidine derivatives:

  • Antimicrobial Activity : A series of synthesized compounds showed better activity against gram-positive bacteria compared to gram-negative strains. The antimicrobial tests indicated that derivatives of azetidine could effectively inhibit growth in species such as Bacillus cereus and Bacillus thuringiensis .
  • Cytotoxicity : In vitro studies revealed that certain azetidine derivatives exhibited moderate to high cytotoxicity against various cancer cell lines, including HCT116, MCF7, and HUH7. Notably, some compounds achieved IC50 values significantly lower than those of established anticancer drugs .

Summary of Biological Activity Data

Activity Type Tested Compounds Target Organisms / Cell Lines IC50 Values (µM)
AntimicrobialAzetidine DerivativesBacillus cereus, Bacillus thuringiensisNot specified
CytotoxicitySelected Azetidine DerivativesHUH7 (Liver Carcinoma)10.1 (best compound)
HCT116, MCF7Moderate to good

The synthesis of 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine typically involves multi-step organic reactions with specific reaction conditions critical for optimizing yields and selectivity. The use of fluorinating agents such as N-fluorobenzenesulfonimide is common for introducing fluorine atoms effectively into the molecular structure.

Q & A

Q. What are the established synthetic routes for 3-(difluoromethyl)-1-[(2,5-difluorophenyl)methanesulfonyl]azetidine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step processes:

  • Azetidine Ring Formation : Base-mediated cyclization of propargylamines or nucleophilic substitution reactions to form the azetidine core.
  • Sulfonylation : Reaction of the azetidine intermediate with 2,5-difluorophenylmethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group.
  • Difluoromethylation : Electrophilic substitution or radical-mediated fluorination to install the difluoromethyl group. Key conditions include inert atmospheres (N₂/Ar), anhydrous solvents (e.g., DCM, THF), and temperatures between 0°C and 80°C. Yields are optimized by controlling stoichiometry and purification via column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. ¹⁹F NMR is essential for verifying fluorinated groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the azetidine ring conformation.
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

Q. What are the primary research applications of this compound in non-commercial contexts?

  • Medicinal Chemistry : Investigated as a protease inhibitor scaffold due to sulfonyl-azetidine motifs.
  • Chemical Biology : Used to study fluorine’s role in modulating bioavailability and target binding.
  • Material Science : Explored for fluorinated polymer precursors due to thermal stability .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interactions with biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or proteases.
  • MD Simulations : Molecular dynamics (GROMACS) assess conformational stability in solvated environments.
  • QSAR : Quantitative structure-activity relationship models correlate substituent effects (e.g., fluorine position) with activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Dose-Response Curves : Validate activity across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolic Stability Tests : Assess if discrepancies arise from differential metabolism (e.g., cytochrome P450 interactions).
  • Structural Analog Comparison : Compare with analogs (e.g., pyridine vs. benzene derivatives) to isolate structural determinants of activity .

Q. How does fluorination impact the compound’s physicochemical properties and reactivity?

  • Electron-Withdrawing Effects : Fluorine increases sulfonyl group electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Lipophilicity : LogP calculations (via HPLC or software) show difluoromethyl groups balance hydrophobicity for membrane permeability.
  • Metabolic Resistance : Fluorine reduces susceptibility to oxidative degradation, as shown in microsomal stability assays .

Methodological Recommendations

  • Synthesis : Prioritize sulfonylation under anhydrous conditions to avoid hydrolysis.
  • Characterization : Combine NMR and X-ray crystallography for unambiguous structural assignment.
  • Bioactivity Studies : Use orthogonal assays (e.g., SPR and cellular IC₅₀) to confirm target engagement .

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